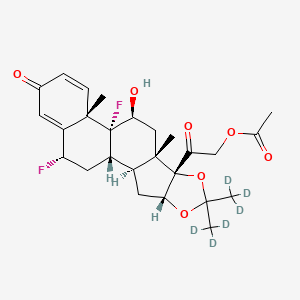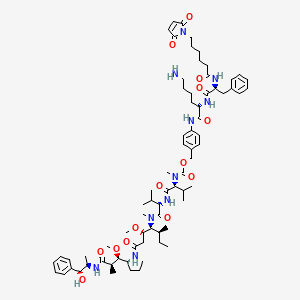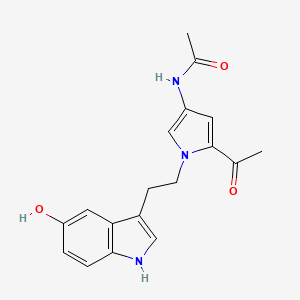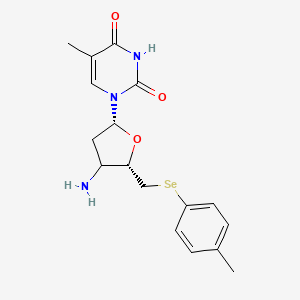
SARS-CoV-2-IN-62
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-62 is a compound that has garnered significant attention in the scientific community due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the replication and spread of the virus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-62 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-62 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-62 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Mecanismo De Acción
The mechanism of action of SARS-CoV-2-IN-62 involves targeting specific proteins and pathways essential for the replication of SARS-CoV-2. The compound binds to the viral protease, inhibiting its activity and preventing the virus from processing its polyproteins. This disruption in the viral life cycle ultimately leads to a reduction in viral replication and spread.
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Hydroxychloroquine: A drug that has been explored for its potential antiviral effects.
Uniqueness
SARS-CoV-2-IN-62 is unique in its specific targeting of the viral protease, which is a critical enzyme for the virus’s replication. This specificity may offer advantages in terms of efficacy and reduced side effects compared to other antiviral agents.
Propiedades
Fórmula molecular |
C17H21N3O3Se |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
1-[(2R,5S)-4-amino-5-[(4-methylphenyl)selanylmethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O3Se/c1-10-3-5-12(6-4-10)24-9-14-13(18)7-15(23-14)20-8-11(2)16(21)19-17(20)22/h3-6,8,13-15H,7,9,18H2,1-2H3,(H,19,21,22)/t13?,14-,15-/m1/s1 |
Clave InChI |
JKQIKNKFCDDNNR-JVIGXAJISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[Se]C[C@@H]2C(C[C@@H](O2)N3C=C(C(=O)NC3=O)C)N |
SMILES canónico |
CC1=CC=C(C=C1)[Se]CC2C(CC(O2)N3C=C(C(=O)NC3=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



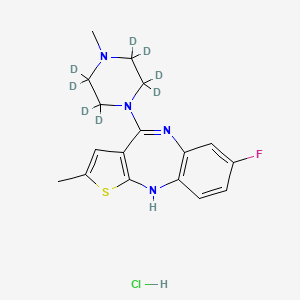
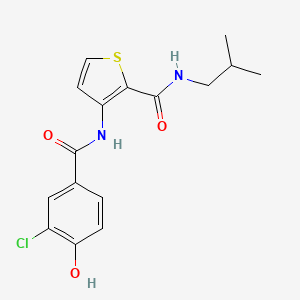

![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)
![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)



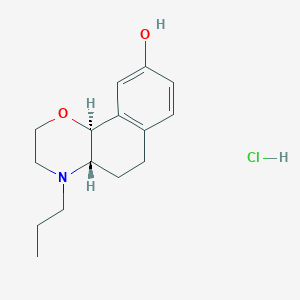
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)
